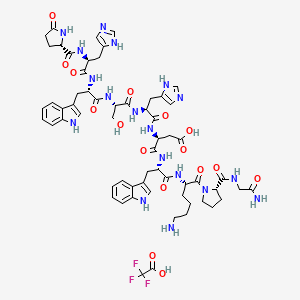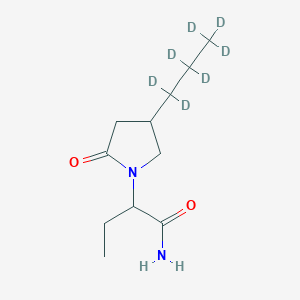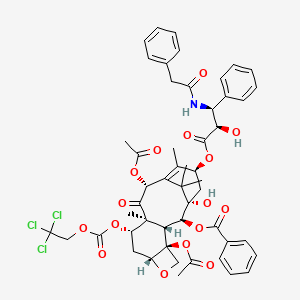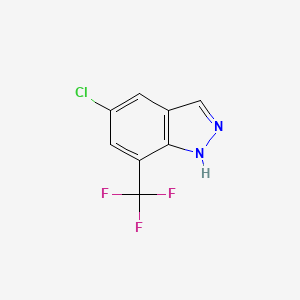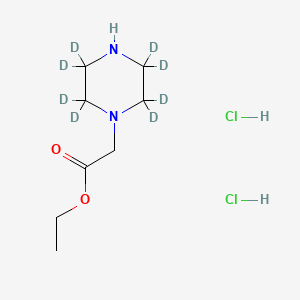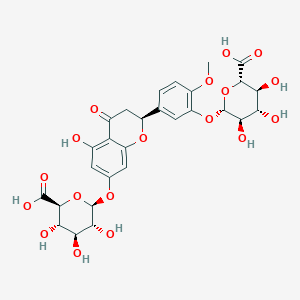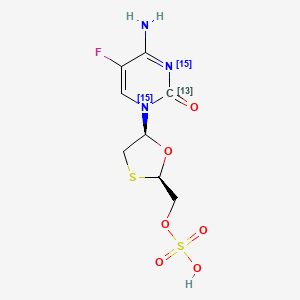
Talsaclidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Talsaclidine Hydrochloride is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . Initially developed for the treatment of Alzheimer’s disease, it showed only modest or poor efficacy in clinical trials .
準備方法
Synthetic Routes and Reaction Conditions: Talsaclidine Hydrochloride can be synthesized through a multi-step process involving the reaction of ®-3-(2-Propynyloxy)-1-Azabicyclo[2.2.2]octane with hydrochloric acid. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction mixture at low temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps like recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of Talsaclidine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the core structure.
科学的研究の応用
Talsaclidine Hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It promotes the nonamyloidogenic α-secretase pathway, making it a candidate for cholinergic replacement therapy . Additionally, it has been studied for its effects on muscarinic receptors, particularly the M1 subtype, which is involved in cognitive functions .
作用機序
Talsaclidine Hydrochloride exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. It preferentially stimulates the M1 receptor subtype, leading to increased release of amyloid precursor protein (APP) and decreased formation of amyloid-beta (Aβ) peptides . This mechanism is believed to be beneficial in the context of Alzheimer’s disease, where accumulation of Aβ peptides is a hallmark .
類似化合物との比較
Aceclidine: Another muscarinic agonist with similar receptor activity.
Vedaclidine: A muscarinic agonist with a different receptor subtype selectivity profile.
Comparison: Talsaclidine Hydrochloride is unique in its ability to act as a full agonist at the M1 receptor subtype while being a partial agonist at M2 and M3 subtypes . This selective activity profile makes it distinct from other muscarinic agonists like Aceclidine and Vedaclidine, which may have different efficacy and side effect profiles .
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
(3S)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;/h1,9-10H,3-8H2;1H/t10-;/m1./s1 |
InChIキー |
ATPKXEHNPAHVNR-HNCPQSOCSA-N |
異性体SMILES |
C#CCO[C@@H]1CN2CCC1CC2.Cl |
正規SMILES |
C#CCOC1CN2CCC1CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
